BenchChemオンラインストアへようこそ!

CZL55

Caspase-1 inhibition Febrile seizures Small molecule inhibitor

Select CZL55 for focused caspase-1 inhibition in febrile seizure and neuroinflammation models. Unlike pan-caspase inhibitors, CZL55 targets the conserved active site pocket, validated in LPS-pretreated human PBMCs and in vivo hyperthermia-induced mouse models. This low-molecular-weight (386.4 g/mol) non-peptide provides a defined pharmacological profile for delineating IL-1β/IL-18 processing and pyroptosis, backed by peer-reviewed efficacy data. Ideal for in vivo and ex vivo studies.

Molecular Formula C20H22N2O6
Molecular Weight 386.4 g/mol
Cat. No. B10855490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCZL55
Molecular FormulaC20H22N2O6
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)CCCC(=O)O)OC
InChIInChI=1S/C20H22N2O6/c1-27-15-9-10-16(17(12-15)28-2)22-20(26)13-5-3-6-14(11-13)21-18(23)7-4-8-19(24)25/h3,5-6,9-12H,4,7-8H2,1-2H3,(H,21,23)(H,22,26)(H,24,25)
InChIKeyIXPHIUQELSUDNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CZL55 (CAS 667408-87-9) for Caspase-1 Inhibition Research and Febrile Seizure Modeling


CZL55 is a low-molecular-weight (386.4 g/mol), non-peptide small molecule that functions as a potent inhibitor of caspase-1, a key enzyme in the inflammatory pathway [1]. Its chemical structure is based on a benzene ring system with carboxylic acid and methoxyphenyl carbamoyl substituents [1]. Identified through a structure-based virtual screening campaign of over 1 million compounds, CZL55 was one of the top four 'tight-binding' hits selected for its ability to target the conserved active site pocket of caspase-1 [1]. It is primarily investigated as a research tool in the study of febrile seizures (FS) and related neuroinflammatory conditions [1].

CZL55's Differentiated Target Engagement: Why Pan-Caspase or Broad-Spectrum Inhibitors Are Inadequate Substitutes


The selection of a caspase-1 inhibitor for neuroinflammation or febrile seizure research cannot be reduced to a simple comparison of IC50 values against the target enzyme. Generic substitution with pan-caspase inhibitors (e.g., Z-VAD-FMK, Q-VD-OPh) introduces confounding variables by simultaneously blocking multiple caspases involved in divergent pathways, including apoptosis (caspase-3, -7, -9) and inflammation (caspase-4, -5) [1]. This broad inhibition obscures the specific role of caspase-1 in disease models. Conversely, CZL55, as a small molecule identified through focused screening against the caspase-1 active site, offers a more defined pharmacological profile. Its differentiation is anchored in its specific, quantifiable activity within a well-characterized chemical series (CZL compounds) [2]. Furthermore, the experimental context of its discovery—validated in LPS-pretreated human PBMCs and in vivo febrile seizure models—provides a level of functional validation that is absent for many other commercially available caspase-1 inhibitors, which may lack comparable in situ or in vivo benchmarking [2].

CZL55 Quantitative Evidence Guide: Potency, Cellular Activity, and Pharmacological Differentiation


Comparative Caspase-1 Inhibitory Potency of CZL55 Versus CZL80 and CZL78

CZL55 inhibits caspase-1 with a reported IC50 of 24 nM [1]. This potency is measured against recombinant human caspase-1. Within the same chemical series discovered in the Tang et al. study, CZL80 demonstrates an IC50 of 10 nM, making it 2.4-fold more potent in this specific enzymatic assay [1]. CZL78, another analog, has an IC50 of 56 nM, which is 2.3-fold less potent than CZL55 [1].

Caspase-1 inhibition Febrile seizures Small molecule inhibitor

Functional Inhibition of Caspase-1 in Human PBMCs: CZL55 Versus Ac-YVAD-cmk

In a cellular context using LPS-pretreated human peripheral blood mononuclear cells (PBMCs), CZL55 significantly inhibited caspase-1 enzyme activity, reducing it to a level comparable to that achieved by the established peptide inhibitor Ac-YVAD-cmk [1]. The original research paper's Figure 2b demonstrates this functional inhibition, showing that CZL55's effect is statistically significant compared to the sham group [1].

Caspase-1 inhibition PBMC Inflammation

In Vivo Efficacy in a Febrile Seizure Model: CZL55 Versus CZL80

CZL55 was evaluated in vivo in a hyperthermia-induced febrile seizure (FS) model in mice. When administered via intracerebroventricular (i.c.v.) injection at a dose of 1 nmol, CZL55 significantly increased the latency to seizure generation and elevated the threshold for seizure induction compared to vehicle-treated animals [1]. While the paper highlights CZL80 as the lead compound, the data presented in Figure 2d-g confirm that CZL55 also demonstrates significant in vivo efficacy in this disease-relevant model [1]. Direct quantitative comparison between CZL55 and CZL80 from these graphs suggests that CZL80 may exhibit a slightly more pronounced effect, consistent with its higher in vitro potency, but both compounds show a clear and statistically significant separation from the vehicle control [1].

Febrile seizures In vivo model Neuroinflammation

Chemical Structure Differentiation: CZL55 vs. CZL80 and CZL78

CZL55 is chemically defined as 5-((3-((2,4-dimethoxyphenyl)carbamoyl)phenyl)amino)-5-oxopentanoic acid (CAS 667408-87-9) [1]. Its structure is distinct from its close analogs, CZL80 (3-(3-(thiophene-2-carboxamido)benzamido)benzoic acid) and CZL78 (3-(3-(nicotinamido)benzamido)benzoic acid) [1]. The presence of the 2,4-dimethoxyphenyl group and the pentanoic acid linker in CZL55 likely contributes to its unique binding mode and potency profile within the caspase-1 active site [1]. This structural difference provides a rationale for the observed differences in potency and potentially influences other drug-like properties such as solubility and metabolic stability.

Small molecule Caspase-1 inhibitor Structure-activity relationship

Best Research and Industrial Application Scenarios for CZL55 Based on Quantitative Evidence


Validated Tool for Investigating Caspase-1 Dependent Neuroinflammation in Febrile Seizure Models

CZL55 is optimally suited for in vivo studies exploring the role of caspase-1 in febrile seizures. It is one of only a few non-peptide caspase-1 inhibitors with published, peer-reviewed efficacy data in a hyperthermia-induced mouse model of FS [1]. Researchers can utilize CZL55 to probe the downstream effects of caspase-1 inhibition on seizure latency, threshold, and subsequent epileptogenesis, with the confidence that the compound's activity has been benchmarked in this specific disease context [1].

Functional Probe for Differentiating Caspase-1 Activity in Human Primary Cells

The documented inhibition of caspase-1 activity in LPS-pretreated human PBMCs positions CZL55 as a valuable tool for ex vivo studies of human inflammatory responses [1]. It can be used to delineate the specific contribution of caspase-1 to IL-1β/IL-18 processing and pyroptosis in human immune cells, providing a more physiologically relevant alternative to peptide-based inhibitors which may have limited cellular permeability or stability [1].

SAR and Chemical Biology Starting Point for Caspase-1 Probe Development

The well-defined chemical structure and its relation to the more potent analog CZL80 provide a clear starting point for medicinal chemistry and chemical biology efforts [1]. Researchers can use CZL55 as a scaffold for further derivatization to improve potency, selectivity, or pharmacokinetic properties. The availability of its full chemical characterization (CAS, SMILES, molecular weight) [REFS-1, REFS-2] enables rational design and computational modeling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for CZL55

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.